
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C26H18BrNO3 and its molecular weight is 472.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Complex Formation
- A study by Pogány et al. (2017) involved the synthesis of various phenol derivatives, including 2-hydroxybenzophenone analogues, through reactions with benzoyl chloride. These compounds were used to create pentadentate Schiff base ligands, leading to the formation of high spin mononuclear iron(III) complexes, demonstrating the use of such benzamide derivatives in inorganic complex synthesis (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
Potential in Cancer Therapy
- Yan et al. (2015) investigated the design and synthesis of nine compounds, including benzamide derivatives, for their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study highlights the potential application of benzamide derivatives in cancer treatment and understanding their mechanism of action (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).
Pharmacological Activities
- Spasov et al. (2017) synthesized new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and examined their antiplatelet, antioxidant, and other pharmacological properties. These findings suggest the broad scope of benzamide derivatives in various pharmacological applications (Spasov, Popov, Lobasenko, Korchagina, Vassiliev, Kuznetsova, Brigadirova, Rashchenko, Babkov, Kochetkov, Kovaleva, & Efremova, 2017).
Polymer Synthesis
- Hawker and Fréchet (1990) described a novel convergent approach to synthesizing dendritic macromolecules, including the use of benzamide derivatives. This research contributes to the development of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Antibacterial Properties
- Xu et al. (2003) isolated bromophenols, including benzamide derivatives, from the marine alga Rhodomela confervoides and demonstrated their antibacterial properties. This study provides insights into the potential use of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Biosensor Development
- Karimi-Maleh et al. (2014) developed a high sensitive biosensor using a modified carbon paste electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam, indicating the use of benzamide derivatives in biosensor technology (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Properties
IUPAC Name |
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrNO3/c27-20-13-16-23(25(29)18-7-3-1-4-8-18)24(17-20)28-26(30)19-11-14-22(15-12-19)31-21-9-5-2-6-10-21/h1-17H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRTTLDUIYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride](/img/structure/B2905131.png)
![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)
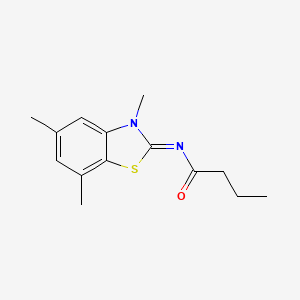
![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)
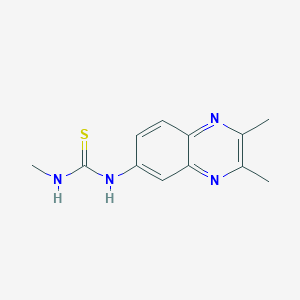
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)
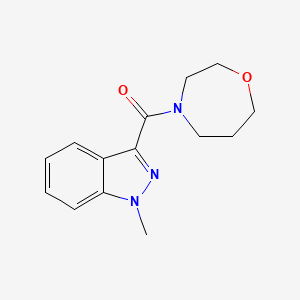
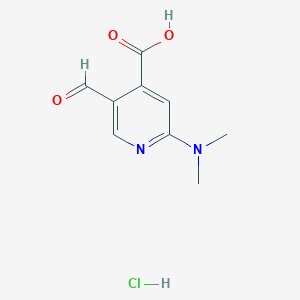

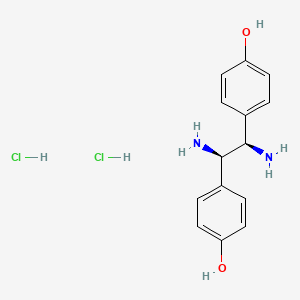
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)
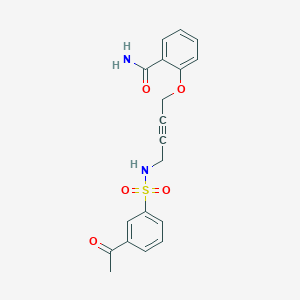

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
